Cas no 325809-71-0 (1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine)

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine is a sulfonamide-based organic compound featuring a brominated methoxyphenyl group linked to a methylpiperazine moiety via a sulfonyl bridge. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of biologically active molecules. The bromine substituent enhances reactivity for further functionalization, while the methoxy group contributes to electronic modulation. The methylpiperazine component may influence solubility and binding affinity in target interactions. This compound is suited for applications requiring precise structural modifications, such as drug discovery and development. Its well-defined molecular architecture ensures consistency in synthetic pathways and research applications.
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine structure
325809-71-0 structure
Product Name:1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine
CAS No:325809-71-0
MF:C12H17BrN2O3S
MW:349.243981122971
CID:3110655
PubChem ID:775753
Update Time:2025-10-16

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine
    • 325809-71-0
    • 1-(5-bromo-2-methoxyphenyl)sulfonyl-4-methylpiperazine
    • Oprea1_726737
    • AKOS001286534
    • DB-407314
    • BAS 01126085
    • Z45507521
    • Oprea1_735408
    • SCHEMBL15052377
    • AG-690/13701830
    • 1-[(5-bromo-2-methoxyphenyl)sulfonyl]-4-methylpiperazine
    • CS-0301033
    • Inchi: 1S/C12H17BrN2O3S/c1-14-5-7-15(8-6-14)19(16,17)12-9-10(13)3-4-11(12)18-2/h3-4,9H,5-8H2,1-2H3
    • InChI Key: XAKJGSGZVLTMFL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)S(N1CCN(C)CC1)(=O)=O)OC

Computed Properties

  • Exact Mass: 348.01433Da
  • Monoisotopic Mass: 348.01433Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 58.2Ų

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B011429-250mg
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine
325809-71-0
250mg
$ 360.00 2022-06-07
TRC
B011429-500mg
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine
325809-71-0
500mg
$ 590.00 2022-06-07
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